molecular formula C17H26N2O2 B13736532 [2-(cyclohexylamino)-2-methylpropyl] 4-aminobenzoate CAS No. 100811-84-5

[2-(cyclohexylamino)-2-methylpropyl] 4-aminobenzoate

Cat. No.: B13736532
CAS No.: 100811-84-5
M. Wt: 290.4 g/mol
InChI Key: GINKCLNLECBRLR-UHFFFAOYSA-N
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Description

[2-(cyclohexylamino)-2-methylpropyl] 4-aminobenzoate: is an organic compound with a molecular formula of C16H24N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a cyclohexylamino group and a 4-aminobenzoate group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(cyclohexylamino)-2-methylpropyl] 4-aminobenzoate typically involves the reaction of cyclohexylamine with 4-aminobenzoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: [2-(cyclohexylamino)-2-methylpropyl] 4-aminobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, [2-(cyclohexylamino)-2-methylpropyl] 4-aminobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties.

Biology: In biological research, this compound is utilized in the study of enzyme interactions and protein binding. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical pathways.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in the development of drugs targeting specific molecular pathways.

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of [2-(cyclohexylamino)-2-methylpropyl] 4-aminobenzoate involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Cyclohexylamine: An organic compound with a similar cyclohexylamino group.

    4-aminobenzoic acid: Shares the 4-aminobenzoate group with the compound.

Uniqueness: What sets [2-(cyclohexylamino)-2-methylpropyl] 4-aminobenzoate apart is the combination of the cyclohexylamino and 4-aminobenzoate groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

100811-84-5

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

[2-(cyclohexylamino)-2-methylpropyl] 4-aminobenzoate

InChI

InChI=1S/C17H26N2O2/c1-17(2,19-15-6-4-3-5-7-15)12-21-16(20)13-8-10-14(18)11-9-13/h8-11,15,19H,3-7,12,18H2,1-2H3

InChI Key

GINKCLNLECBRLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC(=O)C1=CC=C(C=C1)N)NC2CCCCC2

Origin of Product

United States

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